molecular formula C7H8ClN3O B7761222 2-Amino-5-chlorobenzohydrazide

2-Amino-5-chlorobenzohydrazide

Cat. No. B7761222
M. Wt: 185.61 g/mol
InChI Key: CYDGREISJRDSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-chlorobenzohydrazide is a useful research compound. Its molecular formula is C7H8ClN3O and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-chlorobenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chlorobenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Formazans as Antimicrobial Agents : 2-Amino-5-chlorobenzohydrazide is used in synthesizing compounds with antimicrobial activity. It is involved in the creation of formazans through several chemical reactions, indicating moderate antimicrobial activity against pathogenic bacteria and fungi strains (Sah, Bidawat, Seth, & Gharu, 2014).

  • Hydrogen-Bonded Structures in Chemical Compounds : The chemical has been involved in studies concerning the formation of hydrogen-bonded structures in substituted benzohydrazides. These structures are important for understanding the chemical and physical properties of these compounds and their potential applications in various fields, including pharmaceuticals and materials science (Wardell et al., 2006).

  • Synthesis of Bioactive Compounds : It is used in the synthesis of key compounds for bioactive thiosemicarbazides, Schiff bases, and triazole-thiols with antioxidant and antimicrobial activities. This indicates its role in developing compounds that could be used in medical applications (Ünver et al., 2014).

  • Antimicrobial and Anti-inflammatory Activities : It is involved in synthesizing various heterocyclic compounds showing promising antimicrobial and anti-inflammatory activities. These compounds could be potential candidates for treating infections and inflammatory diseases (Karegoudar et al., 2008).

  • Quality Control in Pharmaceuticals : 2-Amino-5-chlorobenzophenone, related to 2-Amino-5-chlorobenzohydrazide, is used for the quality control of chlordiazepoxide hydrochloride by spectrofluorimetric measurement. This application is critical for ensuring the quality and safety of pharmaceuticals (Szekelhidi, Lapat, & Hornyák, 1989).

properties

IUPAC Name

2-amino-5-chlorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDGREISJRDSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chlorobenzohydrazide

Synthesis routes and methods

Procedure details

2-benzyloxycarbonylamino-5-chloro-benzoic acid methyl ester (3 g, 9.4 mmol) was dissolved in 30 mL ethanol. Hydrazine hydrate (1.5 mL, 30.0 mmol) was added and the resultant solution was heated at reflux under a nitrogen atmosphere for two hours, at which LCMS analysis showed complete conversion of the ester as well as the removal of the CBz protecting group. The reaction mixture was subsequently concentrated in vacuo to provide 1.6 g of 2-amino-5-chloro-benzoic acid hydrazide (light brown solid, 92% yield): HPLC retention time=2.21; MS (ES) M+H expected 186.0, found 186.0.
Name
2-benzyloxycarbonylamino-5-chloro-benzoic acid methyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-5-chlorobenzohydrazide
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Reactant of Route 5
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Reactant of Route 6
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